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Introduction

Seviteronel (VT-464) is an orally bioavailable, non-steroidal small molecule that represents a
significant advancement in the targeted therapy of hormone-dependent cancers, particularly in
castration-resistant prostate cancer (CRPC) and breast cancer. It functions as a dual-action
inhibitor, targeting both androgen biosynthesis and the androgen receptor (AR) itself. This
comprehensive technical guide provides a detailed overview of the pharmacology and
toxicology of seviteronel, with a focus on its mechanism of action, pharmacokinetic and
pharmacodynamic properties, and safety profile, compiled from extensive preclinical and
clinical research.

Pharmacology
Mechanism of Action

Seviteronel exhibits a unique dual mechanism of action that potently disrupts androgen
signaling, a key driver in the progression of prostate and certain breast cancers.

» Selective Inhibition of CYP17A1 Lyase: Seviteronel is a selective inhibitor of the cytochrome
P450 17A1 (CYP17A1) enzyme, specifically targeting its 17,20-lyase activity.[1] This
enzymatic step is crucial for the conversion of pregnenolone and progesterone into
dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors
for androgen synthesis in the testes, adrenal glands, and tumor microenvironment. A key
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advantage of seviteronel is its approximately 10-fold greater selectivity for the 17,20-lyase
activity over the 17a-hydroxylase activity of CYP17A1.[2] This selectivity minimizes the
disruption of cortisol production, thereby reducing the risk of mineralocorticoid excess and
the need for concomitant glucocorticoid administration, a common requirement for less
selective CYP17AL1 inhibitors like abiraterone.[3]

e Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, seviteronel
acts as a direct competitive antagonist of the androgen receptor.[2][4] It binds to the AR,
including both wild-type and certain mutated forms (e.g., T877A and F876L) that can confer
resistance to other anti-androgen therapies.[2][5] By antagonizing the AR, seviteronel
prevents the binding of androgens, nuclear translocation of the receptor, and subsequent
transcription of androgen-dependent genes that promote tumor growth and proliferation.[1][4]

This dual mechanism of inhibiting both the production of androgens and the action of any
remaining androgens at the receptor level provides a comprehensive blockade of the androgen
signaling pathway.

Click to download full resolution via product page

Seviteronel's dual inhibition of androgen synthesis and receptor signaling.

Pharmacodynamics

Preclinical and clinical studies have demonstrated seviteronel's potent pharmacodynamic
effects on androgen signaling. In clinical trials, administration of seviteronel led to significant
reductions in serum levels of androgens, including testosterone and DHEA.[2] Furthermore, its
activity as an AR antagonist has been confirmed in various in vitro and in vivo models, where it
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has been shown to inhibit the growth of cancer cell lines and tumor xenografts, including those
resistant to other anti-androgen therapies.[2][5]

Pharmacokinetics

A population pharmacokinetic analysis of seviteronel, conducted across four clinical studies
involving 243 patients with advanced breast or prostate cancer, revealed that the drug exhibits
linear pharmacokinetics over a dose range of 50-750 mg administered either once or twice
daily.[6]

Key Pharmacokinetic Parameters of Seviteronel

Parameter Value Reference(s)
Administration Oral [3]
Bioavailability Excellent oral bioavailability [6]
Absorption First-order absorption [6]

L Bi-phasic, first-order
Elimination o [6]
elimination

Once dail D) or twice dail
Dosing Regimen ¥ (QP) Y [6]
(BID)

_ _ Linear pharmacokinetics over
Linearity [6]
50-750 mg dose range

No clinically significant effect of
Food Effect [6]
food on PK parameters

| Covariates on Clearance | Body weight and sex |[6] |

Toxicology

The safety and tolerability of seviteronel have been evaluated in several Phase | and Il clinical
trials. While generally well-tolerated at the recommended Phase 2 doses, some adverse events
have been reported.
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Clinical Safety Profile

The most common treatment-emergent adverse events (AEs) observed in clinical trials are
generally mild to moderate (Grade 1-2).

Common Adverse Events Reported in Seviteronel Clinical Trials

Adverse Event Frequency Grade Reference(s)
Fatigue 71% Mostly 1-2 [2]

Dizziness 52% Mostly 1-2 [2]

Blurred Vision 38% Mostly 1-2 [2]

Dysgeusia (altered

taste) 33% Mostly 1-2 [2]

Nausea 43% Mostly 1-2 [7]

Decreased Appetite 33% Mostly 1-2 [7]

Tremor 42% Mostly 1-2 [8]

| Vomiting | 37% | Mostly 1-2 |[8] |

Most of these AEs were manageable with dose interruption or reduction.[2]

Serious Adverse Events and Dose-Limiting Toxicities

Grade 3 or higher AEs have been reported in a smaller percentage of patients.

Serious Adverse Events (SAEs) and Dose-Limiting Toxicities (DLTSs) in Seviteronel Clinical

Trials
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Adverse Event Grade Study/Dose Reference(s)
Syncope 3 600 mg QD + DT [2]
Hyponatremia 3 600 mg QD + DT [2]

Fatigue 3 600 mg QD [2]

Atrial Fibrillation 3 750 mg QD [2]

Muscle Weakness 3 900 mg QD [2]

Deep Vein. 750 mg QD 2]
Thrombosis

] 750 mg QD (not
Sepsis 4 [2]
deemed drug-related)

Confusional State with

) 3 (DLT) 750 mg QD [8]
Paranoia
Mental Status Change 3 (DLT) 600 mg QD [8]
Delirium 3 (DLT) 600 mg QD [8]

| Anemia | 3/4 | - |[8] |

It is important to note that a Phase 2 study (NCT02130700) in patients with metastatic
castration-resistant prostate cancer previously treated with enzalutamide was terminated early
due to limited tolerability and a high magnitude of toxicity, particularly central nervous system-
related adverse events.[9][10]

Experimental Protocols
In Vitro CYP17A1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of seviteronel against
the 17a-hydroxylase and 17,20-lyase activities of human CYP17AL1.

Methodology:
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Enzyme Source: Recombinant human CYP17A1 co-expressed with NADPH-P450 reductase
in E. coli.

Substrates: Radiolabeled pregnenolone or progesterone for 17a-hydroxylase activity, and
radiolabeled 17-hydroxypregnenolone for 17,20-lyase activity.

Incubation: The recombinant enzyme is incubated with the substrate and varying
concentrations of seviteronel in a buffer system containing necessary co-factors (e.g.,
NADPH).

Product Separation and Quantification: The reaction products are separated from the
substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC). The amount of product formed is quantified by measuring
radioactivity.

IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme
inhibition against the logarithm of the inhibitor concentration and fitting the data to a
sigmoidal dose-response curve.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of seviteronel to the androgen receptor.

Methodology:

Receptor Source: Cytosol from rat ventral prostate tissue or recombinant human androgen
receptor.

Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]-mibolerone or
[H]-R1881.

Competition: A fixed concentration of the radioligand is incubated with the AR preparation in
the presence of increasing concentrations of unlabeled seviteronel.

Separation of Bound and Free Ligand: Techniques such as hydroxylapatite precipitation or
filtration are used to separate the AR-bound radioligand from the free radioligand.
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e Quantification: The amount of bound radioactivity is measured using liquid scintillation
counting.

o Data Analysis: The data are used to generate a competition curve, from which the 1IC50
(concentration of seviteronel that displaces 50% of the radioligand) is determined. The
equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff
equation.

Clinical Trial Desigh (Example: NCT02361086)

Title: A Phase | Study of Once-Daily Oral Seviteronel (VT-464) in Patients With Castration-
Resistant Prostate Cancer.[2]

Study Design:

e Phase: |

o Design: Open-label, dose-escalation study following a modified "3+3" Fibonacci design.[2]
» Patient Population: Men with chemotherapy-naive castration-resistant prostate cancer.[2]

o Dosing: Seviteronel administered orally once daily in 28-day continuous cycles. Dose
cohorts included 600 mg with dose titration, and 600 mg, 750 mg, and 900 mg without dose
titration.[2]

e Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD)
of once-daily seviteronel.[2]

e Secondary Objectives: To assess the pharmacokinetics of seviteronel and its effects on PSA
levels, tumor response, and endocrine markers.[2]

» Assessments: Safety was monitored through the recording of adverse events (graded
according to NCI CTCAE v4.0), physical examinations, vital signs, and laboratory tests.
Pharmacokinetic samples were collected at specified time points to determine plasma
concentrations of seviteronel.[2]
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Simplified Phase | Clinical Trial Workflow for Seviteronel
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Simplified workflow of a Phase | dose-escalation trial for seviteronel.

Conclusion

Seviteronel (VT-464) is a promising oral therapeutic agent with a novel dual mechanism of

action that effectively targets the androgen signaling pathway through both selective inhibition
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of androgen biosynthesis and direct androgen receptor antagonism. Its favorable
pharmacokinetic profile and generally manageable safety profile at recommended doses make
it an important candidate for the treatment of hormone-sensitive malignancies. Further clinical
investigation is ongoing to fully elucidate its therapeutic potential in various cancer types and
treatment settings. This technical guide provides a comprehensive foundation for researchers
and drug development professionals working with or interested in this innovative compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1139212#seviteronel-vt-464-pharmacology-and-
toxicology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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